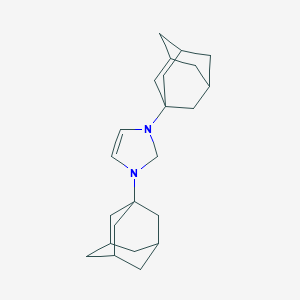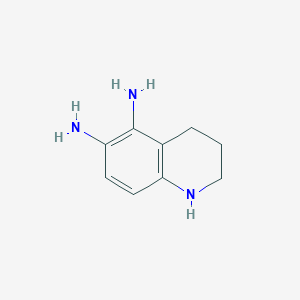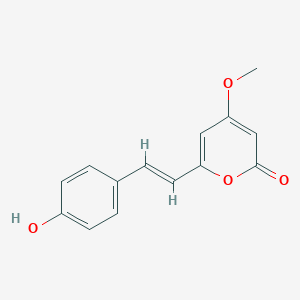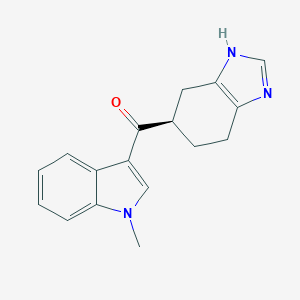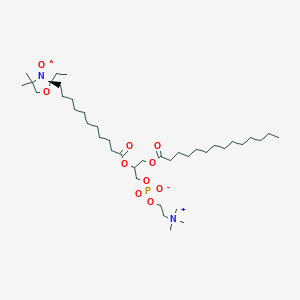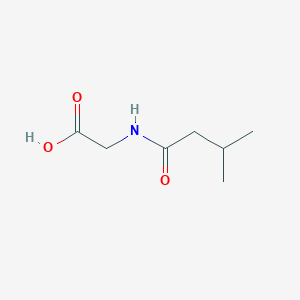
异戊酰甘氨酸
描述
Isovaleroylglycine is an N-acylglycine where the acyl group is specified as isovaleryl . It has a role as a human urinary metabolite . It is a natural product found in Drosophila melanogaster, Homo sapiens, and Aeromonas veronii .
Synthesis Analysis
Isovaleroylglycine is formed in the body due to a deficiency of the enzyme isovaleryl-CoA dehydrogenase . This deficiency leads to the accumulation of organic acids, such as isovalerylcarnitine and isovalerylglycine . The enzymes glycine N-acyltransferase (GLYAT) and GLYATL1 are proposed to form N-isovalerylglycine in Isovaleric acidemia (IVA) patients .Molecular Structure Analysis
The molecular formula of Isovaleroylglycine is C7H13NO3 . The IUPAC name is 2-(3-methylbutanoylamino)acetic acid . The InChI is InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) .Chemical Reactions Analysis
The deficiency of isovaleryl-CoA dehydrogenase enzyme leads to the accumulation of isovaleryl-CoA, which cannot be utilized by primary metabolic pathways such as the citric acid cycle or β-oxidation . Under these circumstances, the conjugation of isovaleryl-CoA with glycine permits detoxication and elimination of accumulated isovaleryl-CoA as isovalerylglycine .Physical And Chemical Properties Analysis
The molecular weight of Isovaleroylglycine is 159.18 g/mol . The CAS number is 16284-60-9 .科学研究应用
Metabolite in Isovaleric Acidemia
N-Isovaleroylglycine has been identified in the urine of patients with Isovaleric Acidemia, an inborn error of leucine metabolism . This disease is characterized by episodic ketoacidosis and coma associated with high levels of isovaleric acid in the serum . The presence of N-Isovaleroylglycine in the urine supports the assumption that the enzyme defect in these patients is at the level of conversion of isovaleryl coenzyme A to β-methylcrotonyl coenzyme A .
Detoxification Mechanism
In patients with Isovaleric Acidemia, it appears that isovaleryl-CoA, produced by oxidation of leucine through α-ketoisocaproic acid, cannot be utilized further by the normal metabolic pathways . Under these circumstances, conjugation of isovaleryl-CoA with glycine would permit detoxication and elimination as N-Isovaleroylglycine . This mechanism might be adequate to protect the patients from the accumulation of isovaleric acid in the blood and other body fluids .
Glycine N-Acyltransferase Activity
N-Isovaleroylglycine is involved in glycine N-acyltransferase activity . This mitochondrial acyltransferase transfers the acyl group to the N-terminus of glycine . It conjugates numerous substrates, such as arachidonoyl-CoA and saturated medium and long-chain acyl-CoAs ranging from chain-length C8:0-CoA to C18:0-CoA, to form a variety of N-acylglycines .
Natural Source Identification
The identification of N-Isovaleroylglycine from human material as well as from any other natural sources constitutes the first demonstration and isolation of this compound . This discovery has expanded our understanding of the range of naturally occurring N-acylglycines .
作用机制
Target of Action
N-Isovaleroylglycine, also known as Isovaleroylglycine, is an N-acylglycine where the acyl group is specified as isovaleryl . The primary target of N-Isovaleroylglycine is the enzyme glycine N-acyltransferase (EC 2.3.1.13), which catalyzes the chemical reaction: acyl-CoA + glycine → CoA + N-acylglycine .
Mode of Action
N-Isovaleroylglycine interacts with its target, glycine N-acyltransferase, to produce CoA and N-acylglycine . This interaction is part of the catabolism of the amino acid leucine . It appears that isovaleryl-CoA, produced by oxidation of leucine through α-ketoisocaproic acid, cannot be utilized further by the normal metabolic pathways in certain conditions. Under these circumstances, conjugation of isovaleryl-CoA with glycine would permit detoxication and elimination as N-isovalerylglycine .
Biochemical Pathways
N-Isovaleroylglycine is a byproduct of the catabolism of the amino acid leucine . It is produced through the action of glycine N-acyltransferase . This biochemical pathway is crucial in the metabolism of leucine, an essential amino acid.
Pharmacokinetics
It is known that n-isovaleroylglycine is a metabolite found in human urine samples , suggesting that it is excreted from the body through the urinary system.
Result of Action
It is known that n-isovaleroylglycine is a byproduct of the catabolism of the amino acid leucine , suggesting that it plays a role in the metabolism of this essential amino acid.
Action Environment
It is known that various environmental factors can result in the activation and metabolic reprogramming of immune cells to aerobic glycolysis , which may indirectly influence the action of N-Isovaleroylglycine.
未来方向
The in-silico and in vitro findings suggest that both GLYAT and GLYATL1 enzymes could form N-isovalerylglycine albeit at lower affinities than their preferred substrates . An increase in glycine concentration does not result in an increase in N-isovalerylglycine formation . These results suggest the importance of further investigating the reaction kinetics and binding behaviors between these substrates and enzymes in understanding the pathophysiology of IVA .
属性
IUPAC Name |
2-(3-methylbutanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQXMKMBBMNNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338092 | |
| Record name | N-Isovaleroylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isovalerylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Isovaleroylglycine | |
CAS RN |
16284-60-9 | |
| Record name | Isovalerylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16284-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Isovaleroylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016284609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Isovaleroylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16284-60-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ISOVALEROYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8D4ZN9HT6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isovalerylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
87 - 90 °C | |
| Record name | Isovalerylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of altered Isovaleroylglycine levels in urine?
A1: Isovaleroylglycine is a metabolite involved in leucine metabolism. Changes in its urinary concentration, as observed in both type 2 diabetes with induced hyperglycemia [] and bacterial pneumonia models [], suggest a metabolic response to these conditions. While the exact mechanism is not fully elucidated by these studies, the findings point to Isovaleroylglycine as a potential biomarker for disease or infection monitoring.
Q2: How do the urinary Isovaleroylglycine changes differ between bacterial infections and metabolic conditions like diabetes?
A2: In a study investigating the metabolic response to Streptococcus pneumoniae and Staphylococcus aureus infections [], a significant decrease in urinary Isovaleroylglycine was observed. Conversely, in a study examining hyperglycemia in type 2 diabetes [], Isovaleroylglycine levels increased significantly. This contrasting response suggests distinct metabolic pathway disruptions depending on the underlying cause, highlighting the potential of Isovaleroylglycine as a differential diagnostic marker.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



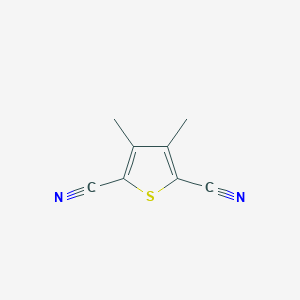



![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)
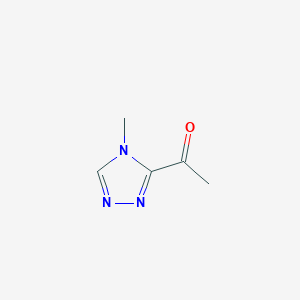
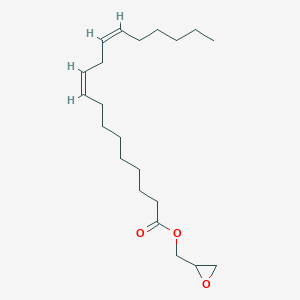
![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)
